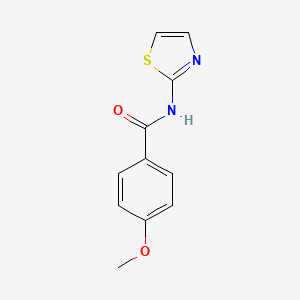
N-cyclopentyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It belongs to a class of compounds known as lipoate analogs, which target the altered metabolism of cancer cells.
Wissenschaftliche Forschungsanwendungen
Inhibition of Aldehyde Dehydrogenase : Cyanamide, a related compound, is known to inhibit aldehyde dehydrogenase in the brain and liver, potentially offering therapeutic applications for alcoholism treatment (Deitrich, Troxell, & Worth, 1976).
Synthesis and Reactivity : A study discusses the synthesis and reactivity of N-Allenyl cyanamides, which opens possibilities for creating various cyanamide products through different chemical processes. This has implications in chemical synthesis and materials science (Ayres et al., 2018).
Prodrug Forms : Cyanamide derivatives are explored as prodrug forms for therapeutic agents such as alcohol deterrents, indicating their potential in drug development and pharmacology (Kwon, Nagasawa, Demaster, & Shirota, 1986).
Non-Precious Metal Catalysts : Cyanamide-derived compounds have been utilized in preparing metal-nitrogen-carbon catalysts for oxygen reduction, suggesting their application in electrochemistry and renewable energy technologies (Chung et al., 2010).
Crystal Structure and Herbicidal Activity : Cyanamide derivatives have been analyzed for their crystal structure and herbicidal activity, which is valuable in agriculture and environmental science (Liu et al., 2008).
Chemical Synthesis : Research into hydroalumination of cyanamides leading to compounds with potential applications in chemical synthesis and material science is significant (Hellmann et al., 2013).
Building Block for Nitrogen-Containing Heterocycles : The cyanamide moiety is valuable as a building block in the synthesis of nitrogen-containing heterocycles, important in pharmaceutical and chemical manufacturing (Larraufie et al., 2012).
Solvent/Catalyst System in Acetalization Reactions : Cyclopentyl methyl ether, related to the compound , has been used as a solvent in acetalization reactions, indicating its role in green chemistry and sustainable practices (Azzena et al., 2015).
Cytotoxic Evaluation in Cancer Treatment : Acyl derivatives of similar compounds have been studied for their cytotoxicity and potential application in cancer treatment (Gomez-Monterrey et al., 2011).
Synthesis and Cycloadditions : Studies on the synthesis and [3+2]cycloadditions of N-(trimethylsilylmethyl)isothioureas indicate potential applications in organic chemistry (Tominaga et al., 1991).
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(17-11-5-1-2-6-11)9-10-18-15(20)12-7-3-4-8-13(12)16(18)21/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFNYXJKPGEZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)
![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)
![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)
![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)
![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)
